molecular formula C13H27NO3 B3050357 Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester CAS No. 25384-54-7

Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester

Cat. No. B3050357
CAS RN: 25384-54-7
M. Wt: 245.36 g/mol
InChI Key: CZDCKVIHZSVWLE-UHFFFAOYSA-N
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Description

“Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester” is an ester. Esters are neutral compounds, unlike the acids from which they are formed . They have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .


Synthesis Analysis

The synthesis of “Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester” could involve the reaction of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with a suitable carboxylic acid or its derivative . The exact synthesis process would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of “Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester” would be based on the general structure of esters. Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters, including “Propylcarbamic acid 2-ethyl-2-(hydroxymethyl)hexyl ester”, can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .

properties

IUPAC Name

[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-4-7-8-13(6-3,10-15)11-17-12(16)14-9-5-2/h15H,4-11H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCKVIHZSVWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)COC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948233
Record name 2-Ethyl-2-(hydroxymethyl)hexyl hydrogen propylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25384-54-7
Record name Carbamic acid, propyl-, 2-ethyl-2-(hydroxymethyl)hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-(hydroxymethyl)hexyl hydrogen propylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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